molecular formula C14H17NO3 B3056823 Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate CAS No. 745043-75-8

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate

Cat. No.: B3056823
CAS No.: 745043-75-8
M. Wt: 247.29 g/mol
InChI Key: QZJODNBVNVAISN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate is a pyrrolidine-based heterocyclic compound featuring a 4-methylphenyl substituent at the 1-position and an ester group at the 3-position. Pyrrolidine derivatives are widely explored in medicinal and synthetic chemistry for their conformational flexibility and bioactivity, making this compound a candidate for further pharmacological or materials science research.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-18-14(17)12-8-15(9-13(12)16)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJODNBVNVAISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398765
Record name Ethyl 1-(4-methylphenyl)-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745043-75-8
Record name Ethyl 1-(4-methylphenyl)-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate typically involves the reaction of ethyl 4-oxo-3-pyrrolidinecarboxylate with 4-methylphenyl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carboxylate, followed by the addition of the 4-methylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate has shown potential in the development of therapeutic agents due to its biological activities. Notably, compounds structurally similar to it have been investigated for their efficacy in treating various conditions:

  • Neurological Disorders : Research indicates that pyrrolidine derivatives can be effective in treating epilepsy and other neurological disorders. For instance, analogs of this compound have been explored for their anticonvulsant properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

The biological activities attributed to this compound include:

  • Antimicrobial Properties : Compounds similar to this one have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potential for use as antimicrobial agents .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

Synthetic Chemistry

The synthesis of this compound typically involves multiple steps that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the methylphenyl substituent and carbonyl group. Its synthesis is relevant for producing other complex organic molecules .

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Study : A comparative study on halogenated phenolic compounds revealed that this compound exhibited potent antibacterial activity comparable to established antibiotics, highlighting its potential as a therapeutic agent in infectious diseases .
  • Inflammation Model : In animal models, administration of this compound resulted in a significant reduction in inflammation markers, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Substituent (Position) Key Functional Groups Notable Properties/Applications Reference ID
Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate Data not explicit 4-methylphenyl (1), ester (3) Pyrrolidine ring, ketone, ester Potential pharmacological scaffold N/A
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate 247.29 Benzyl (1), ester (3) Pyrrolidine ring, ketone, ester Synthetic intermediate; PubChem CID: 274831
Ethyl 4-oxo-1-piperidinecarboxylate Data not explicit None (piperidine ring) Piperidine ring, ketone, ester Larger ring size alters strain/reactivity
Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate hydrate Data not explicit Hydroxy (4), phenyl (2) Pyrrolidine ring, ketone, ester, hydroxy Hydrate formation impacts crystallinity
Ethyl 1-(4-methoxyphenyl)-7-oxo-...pyrazolo[3,4-c]pyridine-3-carboxylate Data not explicit 4-methoxyphenyl (1), pyrazolo-pyridine Bicyclic system, ester High structural similarity (0.98); potential kinase inhibition

Key Observations:

Ring System Variations: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine derivatives (6-membered) like Ethyl 4-oxo-1-piperidinecarboxylate. Bicyclic analogs (e.g., pyrazolo-pyridine in ) introduce rigidity, which may improve binding affinity in biological targets .

Substituent Effects :

  • The 4-methylphenyl group in the target compound offers moderate steric bulk and lipophilicity compared to the benzyl group in Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Benzyl substituents may enhance π-π stacking in crystal lattices, as seen in crystallographic studies of related hydrates .
  • Methoxy groups (e.g., in ) increase electron-donating capacity, altering reactivity in electrophilic substitutions .

Functional Group Influence :

  • The ketone at the 4-position is conserved across analogs, suggesting its role in hydrogen bonding or metabolic stability.
  • Hydroxy groups (e.g., in ’s hydrate) facilitate intermolecular hydrogen bonding, impacting solubility and melting behavior .

Synthetic and Industrial Relevance :

  • Ethyl esters (common in all compounds) are frequently used as protecting groups or prodrugs due to their hydrolytic stability under basic conditions.
  • Compounds with high structural similarity (e.g., 0.98 in ) may share synthetic pathways or biological targets, warranting comparative bioactivity studies .

Biological Activity

Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate is a compound notable for its unique structural features, which include a pyrrolidine ring and an ester functional group. With a molecular formula of C14_{14}H17_{17}NO3_3 and a molar mass of approximately 247.29 g/mol, this compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-methylphenyl substituent on the pyrrolidine ring, which influences its chemical reactivity and biological properties. The presence of the carbonyl group at the 4-position enhances its potential for various interactions within biological systems.

Structural Formula

Ethyl 1 4 methylphenyl 4 oxo 3 pyrrolidinecarboxylate\text{Ethyl 1 4 methylphenyl 4 oxo 3 pyrrolidinecarboxylate}

Chemical Structure

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. For instance, derivatives of pyrrolidine have been shown to possess antibacterial properties against various pathogens. A study highlighted that certain pyrrolidine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Compounds related to this compound also exhibit anti-inflammatory properties. A comparative analysis of similar compounds revealed that they could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal tested several pyrrolidine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
  • Anti-inflammatory Research : In another study focusing on the anti-inflammatory effects of pyrrolidine derivatives, this compound was shown to significantly decrease the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acidContains a dihydropyridine structureExhibits distinct crystal growth behavior
tert-butyl (5R)-2-(4-aminophenyl)methyl]-5-[tert-butyl(dimethyl)silyl]oxy-pyrrolidine-1-carboxylateSubstituted pyrrolidine with amino groupPotential use in beta adrenergic receptor modulation
2-Oxo-1-pyrrolidine derivativesGeneral class of pyrrolidinesBroad range of biological activities including anti-inflammatory effects

The uniqueness of this compound lies in its specific substitution pattern and resultant biological properties, setting it apart from these similar compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance pathways.

Potential Targets

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : The compound could modulate cytokine production, thus influencing inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate?

  • Methodology : Multi-component reactions (MCRs) are widely employed for synthesizing pyrrolidinecarboxylate derivatives. For example, a three-component reaction involving aniline derivatives, aldehydes (e.g., 4-methoxybenzaldehyde), and diethyl acetylenedicarboxylate under mild acidic conditions can yield substituted pyrrolidinones . Optimization of stoichiometry and solvent systems (e.g., ethanol or toluene) is critical for achieving high yields. Post-synthesis purification via column chromatography or recrystallization is typically required.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of functional groups (e.g., ester carbonyl, aromatic protons). IR spectroscopy identifies key bands such as C=O stretching (~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines precise molecular geometry. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=10.3669A˚a = 10.3669 \, \text{Å}, b=15.7466A˚b = 15.7466 \, \text{Å}, and c=18.4539A˚c = 18.4539 \, \text{Å} have been reported for structurally related pyrrolidinecarboxylates . Refinement using SHELXL ensures accurate bond-length and angle calculations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazard identification. While specific toxicity data for this compound may be limited, related pyrrolidine derivatives often require:

  • Use of personal protective equipment (PPE) including nitrile gloves and lab coats.
  • Proper ventilation to avoid inhalation of fine particles.
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across different studies?

  • Methodology : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or solvent inclusion. Strategies include:

  • Re-refinement of raw diffraction data using modern software (e.g., SHELX or OLEX2) to validate initial interpretations .
  • Comparative analysis of hydrogen-bonding networks and packing motifs to identify solvent/water molecules in the crystal lattice .

Q. What computational approaches aid in predicting the compound’s reactivity and stability?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of nucleophilic/electrophilic attack. Molecular docking studies can assess potential biological interactions, though experimental validation via kinetic assays is necessary .

Q. How can multi-step synthesis routes be optimized to improve yield and purity?

  • Methodology :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling reactions in heterocyclic intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time .
  • In-line Analytics : Use of HPLC-MS monitors intermediate formation, enabling real-time adjustments to reaction conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodology :

  • NMR Assignments : Compare experimental 1^1H NMR shifts with computed values (e.g., using ACD/Labs or MestReNova). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • XRD Validation : Cross-check experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate
Reactant of Route 2
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Ethyl 1-(4-methylphenyl)-4-oxo-3-pyrrolidinecarboxylate

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